![molecular formula C21H19ClN2O2 B606913 1-(4-((3'-氯-6-甲氧基-[1,1'-联苯]-3-基)甲基)苯基)脲 CAS No. 1155877-97-6](/img/structure/B606913.png)

1-(4-((3'-氯-6-甲氧基-[1,1'-联苯]-3-基)甲基)苯基)脲

描述

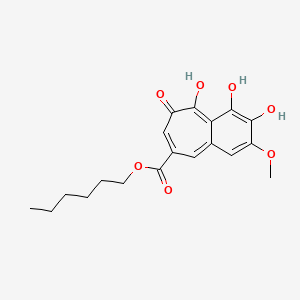

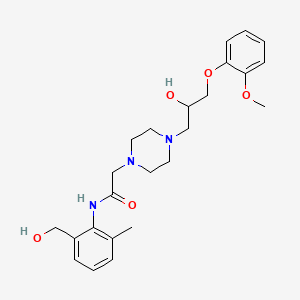

Biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They consist of two benzene rings linked at the [1,1’] position .

Molecular Structure Analysis

The structure of biphenyl compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

Reactions at the benzylic position include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

Boronic esters, which are usually bench stable, are easy to purify and often even commercially available . They have played a prominent role in chemical transformations, where the valuable boron moiety remains in the product .科学研究应用

抗菌性能:包括咪唑脲和羧酰胺在内的该化合物的衍生物已被合成并评估其抗菌活性 (Rani、Praveena、Spoorthy 和 Ravindranath,2014)。

抗癌活性:某些衍生物,例如 1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲衍生物,已被设计并显示出对各种癌细胞系具有显着的抗增殖作用,表明它们作为新型抗癌剂的潜力 (Feng 等人,2020)。

缓蚀:已发现一些衍生物作为酸性溶液中低碳钢腐蚀的抑制剂表现出良好的性能。这些化合物充当混合型抑制剂,对工业应用具有影响 (Bahrami 和 Hosseini,2012)。

除草剂性能:已对苯脲类除草剂等衍生物(如甲溴亩隆)进行结构分析,表明它们在农业中的潜在用途 (Kang、Kim、Kwon 和 Kim,2015)。

驱虫剂:据报道,合成衍生物,例如 1-[2(取代苯基)-4-氧代噻唑烷-3-基]-3-(6-氟-7-氯-1,3-苯并噻唑-2-基)-脲,具有驱虫活性 (Sarkar、Dwivedi 和 Chauhan,2013)。

蛋白质激酶抑制:已发现某些基于吡啶噻唑的脲类是 Rho 相关蛋白激酶 (ROCK1 和 2) 的有效抑制剂,这在癌症研究中具有重要意义 (Pireddu 等人,2012)。

翻译起始抑制剂:已发现一些对称的 N,N'-二芳基脲类是 eIF2α 激酶血红素调节抑制剂的有效激活剂,可减少 eIF2·GTP·tRNA(i)(Met) 三元复合物的丰度并抑制癌细胞增殖 (Denoyelle 等人,2012)。

除草剂的降解:已证明土壤真菌茄型根腐菌可以降解苯基取代脲类除草剂,表明其在生物修复和环境管理中的潜在作用 (Weinberger 和 Bollag,1972)。

安全和危害

未来方向

属性

IUPAC Name |

[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLUTWHJUDZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151141 | |

| Record name | D-159687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea | |

CAS RN |

1155877-97-6 | |

| Record name | D-159687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-159687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-159687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B606844.png)

![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)

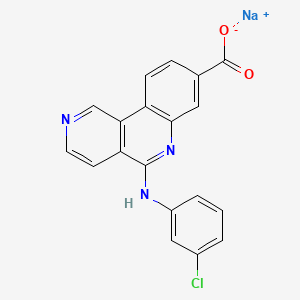

![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)